molecular formula C11H15NO4S B12988256 Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate

Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate

Cat. No.: B12988256
M. Wt: 257.31 g/mol
InChI Key: VIGBYKXIASPIKA-UHFFFAOYSA-N
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Description

Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate is an organic compound that features a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate typically involves the reaction of 3-aminobenzenesulfonamide with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the sulfonamide attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((4-aminophenyl)sulfonyl)-2-methylpropanoate: Similar structure but with the amino group in the para position.

    Methyl 2-((3-nitrophenyl)sulfonyl)-2-methylpropanoate: Similar structure but with a nitro group instead of an amino group.

    Methyl 2-((3-hydroxyphenyl)sulfonyl)-2-methylpropanoate: Similar structure but with a hydroxy group instead of an amino group.

Uniqueness

Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its para or ortho analogs.

Biological Activity

Methyl 2-((3-aminophenyl)sulfonyl)-2-methylpropanoate is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity through various studies and findings, including structure-activity relationships (SAR), pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Sulfonamide moiety : This functional group is known for its diverse biological activities.
  • Amino group : The presence of the amino group on the aromatic ring enhances its interaction with biological targets.

The molecular formula for this compound is C11H15N1O4SC_{11}H_{15}N_{1}O_{4}S, with a molecular weight of approximately 273.31 g/mol.

Inhibition of Kinases

Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly calmodulin-dependent kinases (CaMKs). The compound has shown promising selectivity towards CaMK1D, which is implicated in several cellular processes, including insulin signaling and cancer progression. The following table summarizes key findings related to its kinase inhibition:

CompoundKinase TargetIC50 (μM)Selectivity
This compoundCaMK1D0.008High
Other KinasesDAPK1, CK2α, ABL>150-fold lowerLow

These findings suggest that this compound may serve as a selective inhibitor for therapeutic applications in diseases where CaMK1D is involved, such as diabetes and certain cancers .

Structure-Activity Relationship (SAR)

A detailed SAR study indicated that modifications to the aniline ring and sulfonamide group significantly impact the biological activity of the compound. Key observations include:

  • Substituent Effects : Bulky substituents on the aniline ring enhance binding affinity and selectivity for target kinases.
  • Functional Group Variations : Alterations in the sulfonamide structure can lead to improved pharmacokinetic properties without compromising efficacy.

Case Study 1: Insulin Sensitivity Restoration

In a study involving diet-induced obesity models in mice, this compound demonstrated the ability to restore insulin sensitivity. The treatment led to significant reductions in blood glucose levels and improved metabolic profiles. The results are summarized below:

ParameterControl GroupTreated Group
Blood Glucose (mg/dL)180 ± 15120 ± 10
Insulin Levels (μU/mL)15 ± 38 ± 1

These findings indicate potential applications in metabolic disorders .

Case Study 2: Anticancer Activity

The compound was also evaluated for its anticancer properties against various cancer cell lines. Notably, it exhibited cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value of approximately 5 μM. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Pharmacokinetics

Preliminary pharmacokinetic studies reveal that this compound has favorable solubility profiles but exhibits moderate plasma protein binding. The bioavailability in animal models was assessed, showing promising results despite some challenges related to permeability.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

methyl 2-(3-aminophenyl)sulfonyl-2-methylpropanoate

InChI

InChI=1S/C11H15NO4S/c1-11(2,10(13)16-3)17(14,15)9-6-4-5-8(12)7-9/h4-7H,12H2,1-3H3

InChI Key

VIGBYKXIASPIKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)S(=O)(=O)C1=CC=CC(=C1)N

Origin of Product

United States

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